1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene
Description
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a benzyloxy group (-OCH₂C₆H₅) at position 1, fluorine at position 2, methoxy (-OCH₃) at position 4, and a methyl (-CH₃) group at position 3. This unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis and pharmaceutical intermediates. Notably, the compound is listed as discontinued by suppliers like CymitQuimica, which may impact its accessibility for research .
Properties
IUPAC Name |
3-fluoro-1-methoxy-2-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-11-13(17-2)8-9-14(15(11)16)18-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCWYPHERACTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene typically involves multiple steps. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.
Methylation: The methyl group can be introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, sodium hydride, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: De-benzylated products.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzene Derivatives
Key Observations:
- Electronic Effects : The fluorine atom in the target compound exerts strong electron-withdrawing effects, which may direct electrophilic substitution reactions to specific ring positions. In contrast, bromine in 1-(Benzyloxy)-3-bromobenzene is less electronegative but offers a better leaving group for nucleophilic substitution .
Table 2: Reaction Performance of Analogous Compounds
Key Comparisons:
- Etherification Efficiency : The target compound’s benzyloxy group is less reactive in cross-etherification compared to ethyl-substituted analogs (e.g., 1-(1-(benzyloxy)ethyl)-4-fluorobenzene), which achieve moderate yields (43–53%) under iron chloride catalysis .
- Substituent Directing Effects : Methoxy and methyl groups in the target compound may deactivate the ring toward electrophilic attack, contrasting with nitro-containing derivatives where nitro groups strongly activate or deactivate specific positions .
Research Findings and Data
Stability and Handling
- Thermal Stability : Unlike nitro-substituted analogs, the target compound lacks thermally unstable nitro groups, reducing decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
